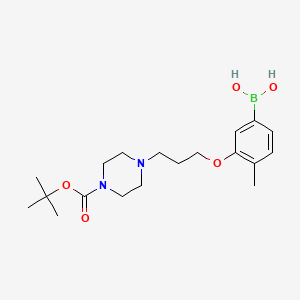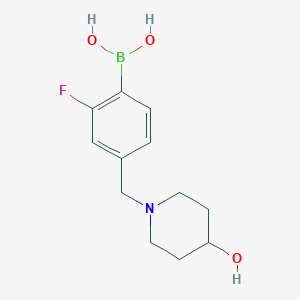![molecular formula C15H15ClN4 B1447175 2-(5-氨基-2-氯苯基)-N,N-二甲基-1H-苯并[d]咪唑-5-胺 CAS No. 1079264-85-9](/img/structure/B1447175.png)
2-(5-氨基-2-氯苯基)-N,N-二甲基-1H-苯并[d]咪唑-5-胺
描述
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine (2-Cl-5-APBI) is an organic compound derived from the amino acid phenylalanine. It is a member of the benzimidazole family and has a wide range of applications in the pharmaceutical, agricultural, and biotechnology industries. 2-Cl-5-APBI is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and has been used to study the effects of COX-2 inhibition on various biochemical and physiological processes.
科学研究应用
抗菌应用
包括我们感兴趣的化合物在内的咪唑衍生物已被报道具有有效的抗菌活性。这些化合物可以干扰细菌细胞壁的合成或抑制必需的细菌酶,导致致病菌死亡。 这使得它们在开发新的抗菌剂方面具有价值,特别是在抗生素耐药性不断上升的背景下 .
抗真菌应用
与它们的抗菌特性类似,咪唑衍生物也显示出有希望的抗真菌活性。它们可以破坏真菌的细胞膜,导致必需的细胞内容物泄漏。 这种特性在治疗对目前抗真菌药物有抵抗力的真菌感染方面特别有用 .
抗癌应用
咪唑的结构基序存在于许多具有抗癌活性的化合物中。这些化合物可以通过多种机制起作用,例如抑制癌细胞生长,诱导凋亡或干扰血管生成。 对像我们化合物这样的咪唑衍生物的研究可能导致新型抗癌疗法的开发 .
抗炎应用
咪唑衍生物已被发现具有抗炎特性,这可能有利于治疗慢性炎症性疾病。 它们可能通过抑制促炎细胞因子的产生或通过调节免疫反应来发挥作用 .
抗糖尿病应用
一些咪唑衍生物已显示出在糖尿病管理方面的潜力。它们可能通过影响胰岛素信号通路或通过改善糖尿病患者的代谢特征来起作用。 这为基于咪唑化学的新型抗糖尿病药物打开了可能性 .
抗寄生虫和抗原生动物应用
这些化合物也因其抗寄生虫和抗原生动物活性而得到评估。 它们可以有效地对抗一系列寄生虫,为治疗像疟疾和利什曼病这样的疾病提供现有治疗方法的替代方案 .
作用机制
Benzimidazoles
are a class of heterocyclic aromatic organic compounds. This class of compounds has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives . They are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Indoles
, on the other hand, are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Indole derivatives possess various biological activities, similar to benzimidazoles .
生化分析
Biochemical Properties
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can bind to DNA and RNA, affecting the transcription and translation processes . The interactions between this compound and biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can inhibit cell proliferation by blocking the cell cycle at the G2/M phase . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine involves several key processes. This compound binds to specific target proteins, such as tyrosine kinases, and inhibits their activity by blocking the ATP-binding site . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can intercalate into DNA, disrupting the double helix structure and inhibiting the replication and transcription processes . These interactions lead to changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can lead to cumulative effects on cellular function, such as increased apoptosis and reduced cell proliferation . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound .
Dosage Effects in Animal Models
The effects of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and significant therapeutic effects, such as tumor growth inhibition and improved survival rates in cancer models . At high doses, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can cause adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels . Understanding the metabolic pathways of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Additionally, 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . These transport and distribution mechanisms are important for understanding the pharmacokinetics and therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine plays a crucial role in its activity and function. This compound can localize to various cellular compartments, including the nucleus, mitochondria, and cytoplasm . The localization of 2-(5-amino-2-chlorophenyl)-N,N-dimethyl-1H-benzo[d]imidazol-5-amine is influenced by targeting signals and post-translational modifications, such as phosphorylation and acetylation . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
2-(5-amino-2-chlorophenyl)-N,N-dimethyl-3H-benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4/c1-20(2)10-4-6-13-14(8-10)19-15(18-13)11-7-9(17)3-5-12(11)16/h3-8H,17H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDTUEUIHXVSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)

![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)

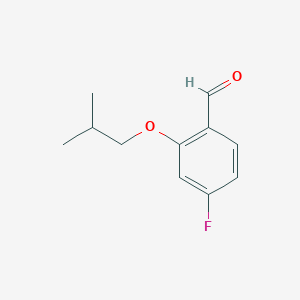
![N-[4-(Benzyloxy)phenylacetyl]glycine](/img/structure/B1447101.png)

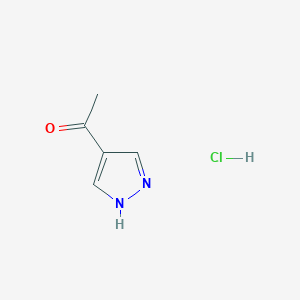
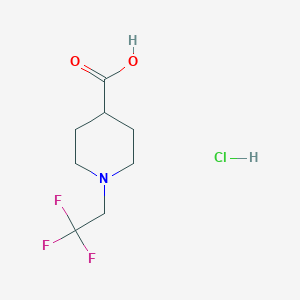
![tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1447109.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]thioacetamide](/img/structure/B1447110.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)-2-pyridyl]morpholine hydrobromide](/img/structure/B1447111.png)
